Thiourea, N,N'-bis(2,6-dimethylphenyl)-
Description
Significance of Substituted Thioureas in Advanced Molecular Design
Substituted thioureas are a class of organic compounds characterized by a central thiocarbonyl group flanked by two nitrogen atoms, which are in turn connected to various organic substituents. The significance of these molecules in advanced molecular design stems from their ability to form strong and directional hydrogen bonds through the two N-H protons. This hydrogen-bonding capability is pivotal to their function as anion receptors and organocatalysts. nih.gov
Historical Context of Diarylthioureas in Organocatalysis and Supramolecular Chemistry
The exploration of diarylthioureas in organocatalysis gained significant momentum in the early 2000s. Researchers recognized that the thiourea (B124793) moiety could act as a powerful hydrogen-bond donor to activate electrophiles and stabilize transition states in a variety of organic reactions. This non-covalent mode of catalysis offered a valuable alternative to traditional metal-based catalysts, with advantages such as lower toxicity and air/moisture stability.
In supramolecular chemistry, diarylthioureas have been employed as building blocks for the construction of complex, self-assembled architectures. Their capacity for self-association through N-H···S hydrogen bonds often leads to the formation of well-defined dimers or larger aggregates in the solid state. This predictable self-assembly behavior has been harnessed to create molecular capsules, gels, and other functional supramolecular materials.
Unique Structural Features of N,N'-bis(2,6-dimethylphenyl)thiourea and Their Implications for Reactivity and Interaction
The defining structural characteristic of N,N'-bis(2,6-dimethylphenyl)thiourea is the presence of two methyl groups on each of the phenyl rings, positioned ortho to the point of attachment to the thiourea nitrogen. These ortho-methyl groups introduce significant steric hindrance around the N-aryl bonds, which has several important consequences for the molecule's conformation, reactivity, and intermolecular interactions.
The crystal structures of analogous diarylthioureas reveal key details about the bond lengths and angles of the central thiourea core, which can be expected to be similar in N,N'-bis(2,6-dimethylphenyl)thiourea.
| Bond | N,N'-bis(2-dimethylaminophenyl)thiourea nih.gov | N-(2,6-dimethylphenyl)-N'-propanoylthiourea nih.gov |
|---|---|---|
| C=S | 1.6879(11) | - |
| C-N (involved in intramolecular H-bond) | 1.3396(14) | - |
| C-N (not involved in intramolecular H-bond) | 1.3621(15) | - |
In the solid state, diarylthioureas typically form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov The steric hindrance from the 2,6-dimethylphenyl groups in the target molecule may influence the geometry and strength of these interactions.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1N1···S1 | 0.87(2) | 2.54(2) | 3.3765(15) | 162.0(16) |
Scope and Objectives of Academic Inquiry into N,N'-bis(2,6-dimethylphenyl)thiourea
Academic research into N,N'-bis(2,6-dimethylphenyl)thiourea and related sterically hindered diarylthioureas is driven by several key objectives:
Exploration of Catalytic Activity: A primary focus is to investigate the potential of this compound as an organocatalyst in various organic reactions. The unique steric environment created by the 2,6-dimethylphenyl groups could lead to novel reactivity or enhanced stereoselectivity compared to less hindered diarylthiourea catalysts.
Understanding Supramolecular Self-Assembly: Researchers are interested in how the steric hindrance of the xylyl groups affects the formation of hydrogen-bonded assemblies in solution and in the solid state. This knowledge is crucial for the rational design of new supramolecular materials with tailored properties.
Development of Novel Anion Receptors: The well-defined binding pocket of N,N'-bis(2,6-dimethylphenyl)thiourea makes it a candidate for the selective recognition and binding of anions. Studies in this area aim to quantify its binding affinities for various anions and to explore its potential use in sensing or separation applications.
Probing Structure-Property Relationships: By systematically comparing the properties of N,N'-bis(2,6-dimethylphenyl)thiourea with other diarylthioureas, researchers can gain fundamental insights into how steric and electronic factors influence the behavior of this important class of molecules.
Spectroscopic data from analogous compounds provide a baseline for the characterization of N,N'-bis(2,6-dimethylphenyl)thiourea.
| Compound | 1H NMR (NH, ppm) | 13C NMR (C=S, ppm) | IR (N-H stretch, cm-1) |
|---|---|---|---|
| N,N'-bis(2-dimethylaminophenyl)thiourea | 8.82 | 178.66 | 3165 |
| N,N'-bis(2-diethylaminophenyl)thiourea | 9.14 | 176.68 | 3226 |
Properties
CAS No. |
25480-78-8 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
GNNANCVWBKKTDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=C(C=CC=C2C)C |
Other CAS No. |
25480-78-8 |
Origin of Product |
United States |
Organocatalytic Paradigms Involving N,n Bis 2,6 Dimethylphenyl Thiourea
Hydrogen-Bonding Activation Modalities in Organic Transformations
The catalytic prowess of thiourea (B124793) derivatives, including N,N'-bis(2,6-dimethylphenyl)thiourea, is rooted in their capacity for hydrogen-bonding activation. nih.govwikipedia.org Unlike covalent interactions, these non-covalent interactions allow for the activation of substrates without leading to strong product inhibition, a common issue in catalysis. wikipedia.org The presence of two N-H groups allows these molecules to act as powerful hydrogen-bond donors. nih.govwikipedia.org
Dual Hydrogen-Bond Donor Systems
A key feature of thiourea catalysts is their ability to act as dual hydrogen-bond donors. acs.org Mechanistic studies have revealed that the thiourea moiety is directly responsible for the catalytic activity, with substrates interacting with the catalyst through a dual hydrogen-bond to the thiourea protons. acs.org This two-point binding is crucial for activating and orienting substrates for nucleophilic attack. acs.org For instance, in reactions involving imines, the catalyst activates the imine substrate via this dual hydrogen-bond interaction. acs.org Similarly, in reactions with aldehydes, the thiourea can activate the carbonyl group through dual hydrogen-bond donation. acs.orgacs.org This mode of activation is believed to mimic the mechanism of certain enzymes, such as serine proteases. acs.org
Cooperative Catalysis with Tertiary Amine Co-catalysts
The efficacy of thiourea catalysts can be significantly enhanced through cooperative catalysis, where the thiourea is part of a bifunctional molecule that also contains a basic site, such as a tertiary amine. rsc.orgnih.gov In these systems, the thiourea and the tertiary amine work in a synergistic manner. nih.govresearchgate.net The thiourea moiety activates the electrophile (e.g., a ketone or an imine) through hydrogen bonding, while the tertiary amine activates the nucleophile. nih.govresearchgate.net For example, in the cyanosilylation of ketones, kinetic analysis supports a cooperative mechanism where both the thiourea and the tertiary amine are involved in the rate-limiting step. nih.gov Theoretical calculations suggest a transition state where an amine-bound hydrogen cyanide (HCN) adds to a thiourea-bound ketone. nih.gov This dual activation strategy has been successfully applied to a variety of C-C, C-N, and C-S bond-forming reactions. rsc.org
Enantioselective Catalysis Principles
A major application of chiral thiourea derivatives, including those based on the N,N'-bis(2,6-dimethylphenyl)thiourea framework, is in enantioselective catalysis. acs.orgnih.gov The principle behind this is the creation of a chiral environment around the reaction center, which directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.
The enantioselectivity of these reactions is often determined by the specific interactions between the substrate and the chiral catalyst. nih.gov In cooperative catalytic systems with tertiary amines, the stereochemical outcome can be influenced by direct interactions between the substrate and the chiral portion of the catalyst derived from an amino acid. nih.gov
Furthermore, the concept of bifunctional catalysis, where the catalyst can stabilize both the cationic and anionic parts of a reactive ion pair, is crucial for enantioselectivity. nih.gov By stabilizing the transition state in a spatially defined manner, the catalyst can effectively control the stereochemistry of the reaction. nih.gov The development of catalysts with larger, more polarizable aromatic groups has been shown to improve both the yield and enantioselectivity in certain reactions, suggesting that cation-π interactions can play a significant role in asymmetric induction. nih.gov
Applications in Specific Reaction Classes
The unique catalytic properties of N,N'-bis(2,6-dimethylphenyl)thiourea and its derivatives have led to their application in a range of important organic reactions.
Michael Additions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea catalysts have proven to be highly effective in promoting enantioselective Michael additions. thieme-connect.delibretexts.org
In a representative example, a chiral bifunctional tertiary amine-thiourea catalyst based on a spirobiindane backbone was used to catalyze the asymmetric Michael addition of 1,3-diphenylpropane-1,3-dione (B8210364) to nitroolefins. This reaction proceeded with high yields and excellent enantioselectivities. thieme-connect.de The thiourea catalyst activates the nitroolefin through hydrogen bonding, while the tertiary amine moiety activates the dicarbonyl compound. libretexts.org
Table 1: Enantioselective Michael Addition of 1,3-diphenylpropane-1,3-dione to Nitroolefins Data sourced from a study on chiral bifunctional tertiary amine-thioureas. thieme-connect.de
| Nitroolefin | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| β-Nitrostyrene | 92 | 95 |
| (E)-1-(4-chlorophenyl)-2-nitroethene | 95 | 98 |
| (E)-1-(4-methylphenyl)-2-nitroethene | 90 | 93 |
Mannich Reactions
The Mannich reaction is another important carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. Organocatalysts, including thioureas, have been employed to achieve enantioselective Mannich-type reactions. mdpi.com
While direct examples specifically using N,N'-bis(2,6-dimethylphenyl)thiourea in Mannich reactions are less commonly detailed in general literature, the principles of thiourea catalysis are applicable. Non-covalent organocatalysts like thioureas are known to facilitate Mannich-type reactions of glyoxylate (B1226380) imines. mdpi.com The thiourea would activate the imine electrophile through dual hydrogen bonding, facilitating the attack of an enol or enolate nucleophile. The development of bifunctional thiourea catalysts has been instrumental in advancing asymmetric versions of the Mannich reaction.
Diels-Alder Cycloadditions
Thiourea derivatives are effective organocatalysts for the Diels-Alder reaction, a cornerstone of C-C bond formation in synthetic chemistry. They operate through a mechanism of dienophile activation via hydrogen bonding. While specific studies focusing exclusively on N,N'-bis(2,6-dimethylphenyl)thiourea are not extensively documented in premier literature, the catalytic principles are well-established with closely related analogs, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea). researchgate.netrsc.org
The catalytic action involves the two N-H groups of the thiourea forming a bidentate hydrogen-bond complex with an electron-withdrawing group (e.g., a carbonyl) on the dienophile. researchgate.net This interaction lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition with the diene. In the context of a naphthoquinone monoketal Diels-Alder reaction, Schreiner's thiourea was found to facilitate the cycloaddition with a sterically hindered dienophile, yielding the product with high selectivity. researchgate.net The catalyst is believed to bind preferentially to the carbonyl function of the dienophile. The steric environment created by the aryl substituents on the thiourea is crucial for dictating the facial selectivity of the diene's approach, thereby controlling the stereochemical outcome of the reaction. researchgate.net Although not explicitly demonstrated for the 2,6-dimethylphenyl derivative, its significant steric bulk is expected to play a similar, if not more pronounced, role in enforcing stereoselectivity in analogous cycloadditions.
Ring-Opening Polymerizations
N,N'-disubstituted thioureas, often in combination with a base, have proven to be highly effective co-catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, leading to the formation of biodegradable polyesters. researchgate.net This bifunctional catalysis involves activation of the monomer by the thiourea and activation of the initiator (an alcohol) by the base. polympart.com The use of bis(thiourea)s, where two thiourea units are linked together, can lead to a dramatic increase in the rate of polymerization compared to their monothiourea counterparts. doi.org
The N,N'-bis(2,6-dimethylphenyl)thiourea moiety is a common component in these catalyst systems. In the isoselective ROP of racemic lactide, a cooperative system combining an N-heterocyclic olefin (NHO) as the base and a monothiourea or bis(thiourea) provides good control and reactivity. researchgate.net Studies comparing various (thio)urea catalysts have shown that the structure and acidity of the hydrogen-bond donor are critical to catalytic performance. rsc.org While a direct comparison involving N,N'-bis(2,6-dimethylphenyl)thiourea was not the focus, the general finding is that the interplay between the thiourea's hydrogen-bonding ability and the base's strength governs the polymerization mechanism and efficiency. rsc.orgrsc.org
The data below illustrates the effectiveness of a cooperative N-heterocyclic olefin (NHO) and thiourea (TU) system in the ROP of δ-valerolactone, highlighting the high yields and control over molecular weight that can be achieved.
Table 1: NHO/Thiourea Catalyzed ROP of δ-Valerolactone This table is interactive. Click on the headers to sort the data.
| Catalyst System (NHO/TU) | Yield (%) | Mn (kg/mol) | Đ (Mw/Mn) |
|---|---|---|---|
| NHO1/TU1 | 97 | 6.5 | 1.15 |
| NHO2/TU1 | 85 | 6.2 | 1.18 |
| NHO3/TU1 | 91 | 6.8 | 1.12 |
Data derived from studies on cooperative NHO/TU systems for ROP of δ-valerolactone, demonstrating typical performance. Mn = Number-average molecular weight, Đ = Dispersity. Conditions: NHO/TU/BnOH/δ-VL ratio of 1:2:2:100 at room temperature for 4 hours. rsc.org
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond cycloadditions and polymerizations, the catalytic utility of N,N'-diarylthioureas extends to other critical bond-forming reactions. The fundamental ability of the thiourea core to act as a hydrogen-bond donor enables its application in a variety of contexts, including Michael additions and Henry (nitroaldol) reactions. thieme-connect.debeilstein-journals.org
In the asymmetric Henry reaction, for instance, chiral biphenyl-based bis(thiourea) catalysts have been designed to control the formation of two new stereocenters with high syn-selectivity. thieme-connect.de The catalyst simultaneously binds the nitroalkane and the aldehyde, organizing them within a chiral environment to direct the C-C bond formation. While these examples utilize a different backbone, the N,N'-bis(aryl)thiourea motif is the key functional element. The steric and electronic nature of the aryl group, such as the 2,6-dimethylphenyl group, would be expected to fine-tune the catalyst's activity and selectivity.
Thioureas can also participate in carbon-heteroatom bond formations. For example, macrocyclic bis-thiourea derivatives catalyze stereospecific glycosylation reactions, which are C-O bond formations. nih.gov The catalyst is proposed to activate both the glycosyl donor (electrophile) and the alcohol acceptor (nucleophile) to facilitate a stereoinvertive SN2 pathway. nih.gov Furthermore, photocatalytic methods have been developed for C-S bond formation starting from N-aryl thioureas, where the thiourea itself is a reactant that undergoes cyclization. beilstein-journals.org
Mechanistic Elucidation of Catalytic Cycles
Understanding the mechanism of thiourea-catalyzed reactions is paramount for rational catalyst design. The catalytic cycle generally hinges on the ability of the thiourea N-H protons to form hydrogen bonds. rsc.org This interaction activates an electrophilic substrate and stabilizes the developing negative charge in the transition state. In many systems, particularly ROP, the thiourea works in concert with a base. This can lead to several possible activation pathways, including a bifunctional mechanism where the thiourea activates the monomer and the base activates the initiator, or an "activated-thiourea" mechanism where the base deprotonates the thiourea to form a more potent nucleophilic or hydrogen-bonding species. polympart.com
Transition State Analysis
The stereochemical outcome of reactions catalyzed by N,N'-bis(2,6-dimethylphenyl)thiourea is determined by the relative energies of various diastereomeric transition states. Computational studies, typically using Density Functional Theory (DFT), are instrumental in analyzing these states. nih.gov For a Diels-Alder reaction, the transition state involves the thiourea holding the dienophile in a specific conformation, with one face of the dienophile being more accessible to the incoming diene. researchgate.net The bulky 2,6-dimethylphenyl groups would create a well-defined chiral pocket, leading to a significant energy difference between the favored and disfavored transition states, thus enhancing enantioselectivity. The favored transition state is one that minimizes steric repulsion between the catalyst's bulky groups, the diene, and the dienophile, while maximizing the stabilizing hydrogen-bonding interactions. researchgate.net
Substrate Activation Pathways
The primary mode of substrate activation by N,N'-bis(2,6-dimethylphenyl)thiourea is through dual hydrogen bonding to an electrophilic center, such as a carbonyl or nitro group. rsc.orgmdpi.com This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.
In cooperative catalytic systems, such as the ROP of lactones with a base, multiple pathways can operate: polympart.comrsc.org
Bifunctional Activation: The thiourea activates the monomer (e.g., lactide) by hydrogen bonding to its carbonyl group, while the base deprotonates the alcohol initiator, enhancing its nucleophilicity. polympart.com
Anionic (Thioimidate) Activation: The base deprotonates the thiourea itself. The resulting anionic thioimidate, in conjunction with a protonated base or a co-catalyst, can then activate both the monomer and the initiator. polympart.com Computational studies on some ROP reactions suggest this pathway can be particularly effective, leading to rapid and controlled polymerization. polympart.com
The specific pathway is influenced by the relative acidities and basicities of the thiourea, the initiator, and the base, as well as the solvent. rsc.org
Role of Steric and Electronic Factors in Stereocontrol
Stereocontrol is a direct consequence of the catalyst's structure, with both steric and electronic factors playing a critical role. nih.gov
Steric Factors: The 2,6-dimethylphenyl groups of the catalyst are primary determinants of its steric influence. Their bulkiness creates a rigid and well-defined chiral pocket around the hydrogen-bonding site. This steric hindrance is crucial for differentiating between the faces of an approaching substrate (enantiofacial discrimination) and for controlling the orientation of the reactants in the transition state, which is essential for diastereoselectivity and enantioselectivity. nih.gov In reactions involving bifunctional catalysts, these bulky groups help to create a specific spatial arrangement of the activated nucleophile and electrophile, leading to high levels of asymmetric induction.
Electronic Factors: The electronic properties of the aryl substituents modulate the acidity of the thiourea's N-H protons. Electron-donating groups, like the two methyl groups on each phenyl ring in N,N'-bis(2,6-dimethylphenyl)thiourea, decrease the acidity of the N-H protons compared to unsubstituted phenyl or electron-withdrawing groups (like in Schreiner's thiourea). rsc.org This tuning of acidity is critical. While stronger acidity can lead to greater activation of the electrophile, it can also alter the operative mechanism or lead to undesired side reactions. The moderate acidity and strong hydrogen-bond donating capacity of N,N'-bis(2,6-dimethylphenyl)thiourea represent a balance that is effective for a range of catalytic transformations.
Supramolecular Chemistry and Anion Recognition by N,n Bis 2,6 Dimethylphenyl Thiourea Scaffolds
Principles of Anion Binding via Hydrogen Bonding
The primary mechanism governing the interaction between N,N'-bis(2,6-dimethylphenyl)thiourea and anions is hydrogen bonding. acs.org Thiourea-based molecules are particularly effective as neutral anion receptors because their two N-H groups can act as directional hydrogen-bond donors, creating a stable complex with a guest anion. acs.orgresearchgate.net This interaction mimics natural biological processes where anions are recognized and transported. nih.gov
N-H Acidity and Hydrogen-Bonding Strength
The strength of the anion binding is directly related to the acidity of the receptor's N-H protons. The thiocarbonyl (C=S) group in thiourea (B124793) is more electron-withdrawing than the carbonyl (C=O) group in urea (B33335). acs.orgnih.gov This property increases the acidity of the adjacent N-H protons, making thiourea derivatives more potent hydrogen-bond donors compared to their urea counterparts. acs.orgresearchgate.net Consequently, N,N'-bis(2,6-dimethylphenyl)thiourea can form stronger hydrogen bonds with anions, leading to higher binding affinities. nih.govresearchgate.net The stability of the resulting complexes generally follows the basicity of the anions, with more basic anions forming stronger complexes. acs.org For instance, studies on similar diarylthiourea receptors show a higher affinity for basic anions like fluoride (B91410) and acetate. nih.govnih.gov
Influence of Aryl Substituents on Binding Affinity
The nature of the aryl groups attached to the nitrogen atoms significantly modulates the receptor's binding capabilities. In N,N'-bis(2,6-dimethylphenyl)thiourea, the 2,6-dimethylphenyl substituents play a crucial role.
Electronic Effects : Aryl substituents that are electron-withdrawing, such as a nitrophenyl group, can further increase the acidity of the N-H protons, thereby enhancing the binding strength. nih.govbiointerfaceresearch.com Conversely, the methyl groups on the phenyl rings are weakly electron-donating, which might slightly decrease the N-H acidity compared to an unsubstituted phenylthiourea.
Steric Effects : The two methyl groups at the ortho positions of the phenyl rings introduce significant steric hindrance. This bulkiness can influence the conformation of the molecule, potentially pre-organizing the N-H donors into a conformation that is conducive to binding certain anions. However, it can also sterically hinder the approach of larger anions, thus influencing the receptor's selectivity.
Receptor Design and Architectural Considerations
The N,N'-bis(2,6-dimethylphenyl)thiourea unit is a versatile building block in supramolecular chemistry for constructing more elaborate anion receptors. researchgate.net
Monomeric and Multimeric Architectures
While N,N'-bis(2,6-dimethylphenyl)thiourea can function as a simple monomeric receptor, its true potential is often realized when it is incorporated into larger, multimeric structures. By covalently linking two or more of these thiourea units together through a spacer, it is possible to create dipodal, tripodal, or even more complex macrocyclic receptors. acs.orgnih.gov These multimeric architectures can feature multiple hydrogen-bonding sites that converge on a single anion, leading to a significant increase in binding affinity and selectivity through cooperative binding effects. acs.org
Molecular Clefts and Cavities
Integrating thiourea moieties into larger scaffolds allows for the creation of well-defined molecular clefts and cavities. acs.orgnih.gov These pre-organized pockets are designed to match the size and geometry of a specific target anion. nih.gov For example, a dipodal receptor with a rigid m-xylyl linker can form a cleft that encapsulates a single anion. acs.orgnih.gov The design of these cavities is a key strategy in supramolecular chemistry to achieve high selectivity for one anion over others that may be similar in charge but different in shape. acs.org
Spectroscopic Investigations of Host-Guest Interactions
The formation of a host-guest complex between a thiourea receptor like N,N'-bis(2,6-dimethylphenyl)thiourea and an anion can be monitored and quantified using various spectroscopic techniques. researchgate.netbiointerfaceresearch.com
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) titration is a powerful tool for studying these interactions in solution. nih.govbohrium.com Upon the addition of an anion to a solution of the thiourea receptor, the signals corresponding to the N-H protons typically show a significant downfield shift. nih.gov This change indicates that the protons are involved in hydrogen bonding, as the bond deshields them. The magnitude of this shift can be used to calculate the association constant (Kₐ) of the host-guest complex. nih.gov
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is another common method, particularly for receptors that contain a chromophore. nih.govbohrium.com While N,N'-bis(2,6-dimethylphenyl)thiourea itself does not have a strong chromophore in the visible region, derivatives often incorporate signaling units like nitrophenyl groups. nih.govnih.gov The binding event can cause a change in the electronic environment of the chromophore, resulting in a shift in the absorption bands or the appearance of new charge-transfer bands. nih.govresearchgate.net This can sometimes lead to a visible color change, allowing for the colorimetric sensing of the anion. nih.gov
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can provide direct evidence of hydrogen bonding. The formation of an N-H···anion hydrogen bond weakens the N-H covalent bond, causing a shift in its stretching frequency to a lower wavenumber in the IR spectrum. acs.org
The table below summarizes typical spectroscopic changes observed during the binding of anions by diarylthiourea receptors.
| Spectroscopic Technique | Observation upon Anion Binding | Information Gained |
| ¹H NMR | Significant downfield shift of N-H proton signals. | Confirmation of H-bond formation; Calculation of association constants. nih.gov |
| UV-Vis | Shift in absorption bands or appearance of new bands. | Quantification of binding affinity; Colorimetric sensing. nih.gov |
| FT-IR | Shift of N-H stretching vibration to lower frequency. | Direct evidence of hydrogen bond formation. acs.org |
The following table presents representative association constants for a generic diarylthiourea receptor with various anions, illustrating the typical selectivity observed.
| Anion | Association Constant (Kₐ) in DMSO (M⁻¹) |
| Dihydrogen Phosphate (H₂PO₄⁻) | ~10⁴ - 10⁵ |
| Acetate (CH₃COO⁻) | ~10³ - 10⁴ |
| Chloride (Cl⁻) | ~10¹ - 10² |
| Nitrate (NO₃⁻) | < 10 |
Note: These values are illustrative for typical diarylthiourea receptors in DMSO and demonstrate the general trend of binding affinity, which is highly dependent on the specific receptor structure and solvent used. Data derived from principles discussed in cited literature. nih.govresearchgate.netelsevierpure.com
Coordination Chemistry and Metal Complexation with N,n Bis 2,6 Dimethylphenyl Thiourea Ligands
Ligand Design and Coordination Modes
The design of a thiourea (B124793) ligand, particularly the nature of the substituents on its nitrogen atoms, dictates its coordination behavior. For N,N'-bis(2,6-dimethylphenyl)thiourea, the key design feature is the presence of two bulky 2,6-dimethylphenyl (xylyl) groups attached to the nitrogen atoms.
Thiourea derivatives can exhibit a range of coordination behaviors. Simple N,N'-disubstituted thioureas, such as N,N'-bis(2,6-dimethylphenyl)thiourea, typically function as monodentate ligands. They coordinate to a metal center through the soft sulfur atom of the thione group (C=S). researchgate.net This is the most common coordination mode for this class of ligands when they remain in their neutral form.
Bidentate coordination, which involves the ligand binding to a metal through two donor atoms, is also possible but generally requires specific structural features. This often occurs upon deprotonation of one of the N-H protons, allowing the ligand to chelate via the sulfur and one nitrogen atom (S,N-bidentate). mdpi.comnih.gov Alternatively, substituents on the thiourea backbone can contain additional donor atoms, leading to chelation. However, for a simple ligand like N,N'-bis(2,6-dimethylphenyl)thiourea without extra functional groups, bidentate coordination is achieved through its anionic, deprotonated form.
Polydentate coordination refers to ligands that can bind through more than two donor sites. While molecules described as bis(thiourea) can act as polydentate ligands, these are typically larger molecules that incorporate two separate thiourea units within their structure, allowing them to bridge metal centers or form more complex chelates. mdpi.comnih.gov A single N,N'-bis(2,6-dimethylphenyl)thiourea unit is not inherently polydentate.
The coordination of thiourea ligands to metal centers can occur in two primary forms: thione and thiolate. mdpi.com
Thione Binding: In this mode, the thiourea ligand acts as a neutral molecule and coordinates through the lone pair of electrons on the sulfur atom. The ligand retains its C=S double bond character. This is the typical binding mode observed for N,N'-bis(2,6-dimethylphenyl)thiourea and its analogues when reacting with metal salts in neutral conditions, forming complexes where the metal is bound to the sulfur atom (κ¹S). mdpi.comresearchgate.net
Thiolate Binding: This mode involves the deprotonation of one of the N-H groups, transforming the thiourea into an anionic ligand. This deprotonation is often facilitated by the presence of a base. The resulting thiolate ligand can then act as an N,S-bidentate chelating agent, forming a stable ring with the metal center. mdpi.comnih.gov This changes the electronic structure of the ligand, which can be observed spectroscopically.
The most significant feature of N,N'-bis(2,6-dimethylphenyl)thiourea as a ligand is the profound steric hindrance imposed by the two 2,6-dimethylphenyl substituents. These bulky groups flank the central thiourea core and exert substantial control over the coordination environment of the metal ion.
This steric bulk has several key consequences:
Stabilization of Monomeric Complexes: While less sterically hindered thiourea ligands can form polynuclear or bridged complexes, the bulky xylyl groups on N,N'-bis(2,6-dimethylphenyl)thiourea effectively prevent this. They encapsulate the metal center, saturating its coordination sphere and favoring the formation of discrete, monomeric complexes. researchgate.net
Control of Coordination Number and Geometry: The sheer size of the ligands limits the number of other ligands that can bind to the metal. Studies on the analogous 1,3-bis(2,6-diethylphenyl)thiourea show that it readily forms four-coordinate monomeric complexes with various transition metals. researchgate.netresearchgate.net For instance, with Co(II), Ni(II), and Zn(II), it forms tetrahedral complexes, while with Pd(II), it yields square planar complexes. researchgate.netresearchgate.net With Cu(I) and Ag(I), it forms three-coordinate, trigonal planar complexes. researchgate.net The steric pressure from the ligands is a primary factor in determining these specific geometries.
Formation and Structural Characterization of Metal Complexes
The reaction of N,N'-bis(2,6-dimethylphenyl)thiourea with various metal salts leads to the formation of stable, well-defined complexes. The structural characterization of these compounds, primarily through X-ray crystallography, provides precise insights into their geometry and bonding.
Complexes of sterically hindered N,N'-diarylthioureas have been synthesized with a range of transition metals. Drawing from the data on the 1,3-bis(2,6-diethylphenyl)thiourea analogue (L), monomeric complexes are typically formed by reacting two equivalents of the ligand with one equivalent of a metal salt in a solvent like acetonitrile (B52724). researchgate.netresearchgate.net
Copper and Silver Complexes: With Copper(I) and Silver(I) halides, neutral, three-coordinate complexes of the type [MXL₂] (where M = Cu, Ag; X = Cl, Br, I) are formed. researchgate.net
Cobalt, Nickel, and Zinc Complexes: Reactions with CoCl₂, NiBr₂, and ZnI₂ yield four-coordinate complexes with the general formula [MX₂L₂]. These complexes adopt a tetrahedral geometry around the metal center. researchgate.netresearchgate.net
Palladium and Platinum Complexes: Palladium(II) halides form four-coordinate, square planar complexes of the type [PdX₂L₂]. researchgate.netresearchgate.net While specific studies on platinum with this exact ligand are less common in the provided context, similar square planar geometries are expected. Palladium(II) thiourea complexes are also of interest as catalysts in cross-coupling reactions. ajbasweb.com
Gold Complexes: Gold(I) has a strong affinity for sulfur-donor ligands and often forms linear, two-coordinate complexes. However, depending on the other ligands present, higher coordination numbers can be achieved. nih.gov
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes. Analysis of complexes with the closely related 1,3-bis(2,6-diethylphenyl)thiourea (L) ligand reveals detailed geometric parameters.
In complexes of the type [ML₂X₂] (M = Co, Ni, Zn, Pd), the two bulky thiourea ligands coordinate solely through their sulfur atoms in a monodentate fashion. researchgate.netresearchgate.net For palladium, the resulting [PdL₂X₂] complexes are square planar, with solution studies indicating that cis-isomers are dominant. researchgate.net The cobalt, nickel, and zinc complexes are found to be tetrahedral. researchgate.netresearchgate.net
The table below summarizes the structural findings for these four-coordinate complexes.
Table 1: Structural Data for Four-Coordinate Complexes of 1,3-bis(2,6-diethylphenyl)thiourea (L)
| Complex Formula | Metal Ion | Coordination Geometry |
|---|---|---|
| [CoL₂Cl₂] | Co(II) | Tetrahedral |
| [NiL₂Br₂] | Ni(II) | Tetrahedral |
| [PdL₂Cl₂] | Pd(II) | Square Planar |
| [PdL₂Br₂] | Pd(II) | Square Planar |
| [ZnL₂I₂]·2CH₃CN | Zn(II) | Tetrahedral |
Data sourced from studies on the 1,3-bis(2,6-diethylphenyl)thiourea ligand. researchgate.netresearchgate.net
For the coinage metals Cu(I) and Ag(I), three-coordinate complexes of the formula [MXL₂] are formed. The geometry around the metal center in these compounds is trigonal planar. researchgate.net
Table 2: Structural Data for Three-Coordinate Complexes of 1,3-bis(2,6-diethylphenyl)thiourea (L)
| Complex Formula | Metal Ion | Coordination Geometry | M-S Bond Length (Å) (avg.) | M-X Bond Length (Å) | S-M-S Angle (°) |
|---|---|---|---|---|---|
| [CuClL₂]·2CH₃CN | Cu(I) | Trigonal Planar | 2.25 | 2.26 | 120.5 |
| [CuBrL₂]·2CH₃CN | Cu(I) | Trigonal Planar | 2.26 | 2.39 | 117.8 |
| [CuIL₂] | Cu(I) | Trigonal Planar | 2.28 | 2.56 | 114.7 |
| [AgClL₂] | Ag(I) | Trigonal Planar | 2.47 | 2.49 | 117.2 |
| [AgBrL₂] | Ag(I) | Trigonal Planar | 2.48 | 2.61 | 115.5 |
| [AgIL₂] | Ag(I) | Trigonal Planar | 2.50 | 2.76 | 113.1 |
Data sourced from studies on the 1,3-bis(2,6-diethylphenyl)thiourea ligand. researchgate.net
These crystal structures consistently show that the thiourea ligand coordinates through the sulfur atom. Furthermore, the structures are often stabilized by intramolecular hydrogen bonds between the N-H proton of the thiourea and a halide ligand (N-H···X). researchgate.net The bulky nature of the 2,6-disubstituted phenyl rings is evident in the crystal packing, effectively isolating the monomeric complex units from each other.
Applications of Thiourea-Metal Complexes in Catalysis and Materials Science
Metal-Organic Frameworks and Hybrid Materials
The incorporation of N,N'-bis(2,6-dimethylphenyl)thiourea as an organic linker in the synthesis of metal-organic frameworks (MOFs) and related hybrid materials is not extensively documented in publicly available scientific literature. While thiourea and its derivatives are recognized for their potential in creating functionalized coordination polymers due to their versatile coordination chemistry, specific examples employing N,N'-bis(2,6-dimethylphenyl)thiourea in this context are not readily found.
The steric hindrance presented by the two 2,6-dimethylphenyl groups might influence the self-assembly processes that are crucial for the formation of crystalline MOF structures. However, these bulky substituents could also be advantageous in creating porous materials with unique cavity environments. Further research is required to explore the potential of N,N'-bis(2,6-dimethylphenyl)thiourea as a building block for novel MOFs and hybrid materials.
Catalytic Activity of Thiourea-Metal Complexes (e.g., Azide-Alkyne Cycloaddition)
A notable application of N,N'-bis(2,6-dimethylphenyl)thiourea is in the field of catalysis, particularly in the stabilization of catalytically active metal centers. A bulky thiourea-stabilized copper(I) halide complex, LCu(Cl)L (where L = 1,3-bis(2,6-dimethylphenyl)thiourea), has been synthesized and characterized. This well-defined complex has demonstrated catalytic activity in the azide-alkyne cycloaddition (AAC) reaction, a cornerstone of "click chemistry" used for the synthesis of 1,4-disubstituted-1,2,3-triazoles.
The catalytic efficacy of this copper(I) complex was evaluated in the reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264) under solvent-free conditions. The results of this study are summarized in the table below.
Table 1: Catalytic Performance of LCu(Cl)L in Azide-Alkyne Cycloaddition
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 25 | 12 | 85 |
| 2 | 0.5 | 25 | 18 | 80 |
| 3 | 1 | 60 | 4 | 92 |
The data indicates that the complex is an effective catalyst for the azide-alkyne cycloaddition, affording high yields of the corresponding triazole product. The reaction proceeds efficiently at both room temperature and elevated temperatures, with higher temperatures leading to shorter reaction times and increased yields. The bulky 2,6-dimethylphenyl substituents on the thiourea ligand are thought to play a crucial role in stabilizing the copper(I) center, preventing disproportionation or oxidation and thus maintaining its catalytic activity.
Theoretical and Computational Investigations of N,n Bis 2,6 Dimethylphenyl Thiourea Chemistry
Non-Covalent Interactions Analysis
Chalcogen Bonding
In the realm of theoretical and computational chemistry, the sulfur atom of the thiocarbonyl group in N,N'-bis(2,6-dimethylphenyl)thiourea is a focal point for studying non-covalent interactions, particularly chalcogen bonding. A chalcogen bond is an attractive interaction between an electrophilic region associated with a chalcogen atom (in this case, sulfur) in one molecule and a nucleophilic region in another. Computational studies on analogous N,N'-diaryl thiourea (B124793) derivatives have utilized Density Functional Theory (DFT) to investigate and quantify these interactions. researchgate.net
Computational models, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), are employed to characterize these weak interactions. NBO analysis can reveal the donor-acceptor orbital interactions underlying the chalcogen bond, while QTAIM can identify bond critical points (BCPs) and quantify the electron density at these points, providing evidence for the existence and strength of the interaction. While specific studies on N,N'-bis(2,6-dimethylphenyl)thiourea are not prevalent, research on similar structures demonstrates that dual chalcogen-bonding interactions (e.g., S···S···S) can be critical in controlling the planarity of the thiourea backbone. researchgate.net The steric and electronic effects of the dimethylphenyl groups would be a key variable in modulating the strength and nature of any such chalcogen bonds.
Mechanistic Studies through Computational Modeling
Computational modeling provides indispensable tools for elucidating the complex reaction mechanisms involving N,N'-bis(2,6-dimethylphenyl)thiourea, particularly in its role as an organocatalyst. DFT calculations are the workhorse for these investigations, allowing researchers to map out potential energy surfaces and understand the energetic feasibility of various reaction pathways. rsc.org
Reaction Pathway Exploration and Energy Profiles
The exploration of reaction pathways using computational methods involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. For a reaction catalyzed by N,N'-bis(2,6-dimethylphenyl)thiourea, this process would begin by modeling the initial interaction between the catalyst and the substrate(s). The thiourea moiety's two N-H groups can act as a double hydrogen-bond donor, activating the substrate.
Computational chemists use methods like geometry optimization to find the lowest energy structures of these species. By calculating the electronic energy of each optimized structure, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses, highlighting the activation energy barriers for each step. For example, in a catalyzed Michael addition, the profile would show the energy cost of forming the catalyst-substrate complex, the transition state for the nucleophilic attack, and the subsequent product release. The relative energies of different pathways allow researchers to predict the most likely reaction mechanism.
Transition State Characterization
Identifying and characterizing the transition state (TS) is arguably the most critical part of a mechanistic study. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computationally, transition state searches are performed using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.
Once a candidate TS structure is located, its identity must be confirmed through a vibrational frequency analysis. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). The value of this imaginary frequency provides information about the "flatness" of the potential energy surface at the transition state. By visualizing the atomic displacements associated with this imaginary frequency, researchers can confirm that the located TS indeed connects the intended reactants and products. For N,N'-bis(2,6-dimethylphenyl)thiourea-catalyzed reactions, this analysis would reveal the precise geometry of substrate activation and bond formation at the energetic peak of the reaction.
Stereochemical Outcome Prediction
Many reactions catalyzed by thiourea derivatives are stereoselective, producing one enantiomer or diastereomer in excess. Computational modeling is a powerful tool for predicting and rationalizing these stereochemical outcomes. This is achieved by locating the transition states for the formation of all possible stereoisomers.
For instance, in an enantioselective reaction, there will be two diastereomeric transition states leading to the (R) and (S) products, respectively. By accurately calculating the Gibbs free energies of these two transition states (TS-R and TS-S), the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:
ΔΔG‡ = G(TS-R) - G(TS-S) = -RT ln(k_R/k_S) = -RT ln([R]/[S])
A difference in the free energies of activation (ΔΔG‡) of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 99%. For N,N'-bis(2,6-dimethylphenyl)thiourea, if used as a precursor to a chiral catalyst, computational analysis of the diastereomeric transition states would focus on how the steric bulk of the 2,6-dimethylphenyl groups directs the approach of the reactants, leading to the preferential formation of one stereoisomer. The analysis would pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonds) responsible for the energy difference between the competing transition states.
| Computational Task | Objective | Key Computational Output | Relevance to N,N'-bis(2,6-dimethylphenyl)thiourea |
| Reaction Pathway Exploration | To identify the most favorable mechanism. | Reaction Energy Profile (Plot of Energy vs. Reaction Coordinate) | Determines how the catalyst interacts with substrates and the overall energy cost of the reaction. |
| Transition State Characterization | To confirm the structure at the peak of the energy barrier. | A single imaginary frequency from vibrational analysis. | Confirms the exact atomic arrangement during the key bond-forming/breaking step. |
| Stereochemical Prediction | To predict the enantiomeric or diastereomeric ratio of the products. | Gibbs Free Energy difference (ΔΔG‡) between diastereomeric transition states. | Explains why a reaction is stereoselective by quantifying the energetic preference for one stereochemical pathway over another. |
Structure-Property and Structure-Function Correlations
Understanding the relationship between the molecular structure of N,N'-bis(2,6-dimethylphenyl)thiourea and its chemical properties or functions is crucial for its rational application and for the design of new, more effective derivatives. Computational chemistry provides a quantitative framework for establishing these correlations.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity, which in this context is chemical reactivity. researchgate.net The fundamental principle is that the reactivity of a molecule is a function of its structural, steric, and electronic properties. For N,N'-bis(2,6-dimethylphenyl)thiourea and its derivatives, a QSAR study would aim to predict their catalytic activity or reactivity in a particular transformation based on computed molecular descriptors.
The development of a QSAR model involves several key steps:
Dataset Selection: A series of structurally related thiourea derivatives is chosen, including the parent N,N'-bis(2,6-dimethylphenyl)thiourea, with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset using computational methods, primarily DFT or semi-empirical methods. sciforum.net These descriptors quantify various aspects of the molecule's structure and electronics.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that finds the best correlation between a subset of the calculated descriptors and the experimental reactivity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development).
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electron-donating/accepting ability, sites for nucleophilic/electrophilic attack, overall polarity. |
| Steric | Molecular volume, Surface area, Ovality, Sterimol parameters | The size and shape of the molecule, accessibility of the reactive center. |
| Topological | Connectivity indices (e.g., Wiener index, Kier & Hall indices) | The branching and connectivity of the molecular graph. |
| Quantum Chemical | Electron density at N-H protons, Bond dissociation energies | Acidity of N-H protons (relates to hydrogen bonding strength), strength of chemical bonds. |
For N,N'-bis(2,6-dimethylphenyl)thiourea, a QSAR model could, for example, correlate its catalytic efficiency with descriptors like the calculated pKa of the N-H protons (a measure of hydrogen-bond donating strength) and steric parameters describing the bulk of the xylyl groups. Such a model would provide valuable insights into the key structural features governing its reactivity and guide the in-silico design of new thiourea catalysts with enhanced performance.
Prediction of Spectroscopic Signatures
Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules like N,N'-bis(2,6-dimethylphenyl)thiourea. By employing methods such as Density Functional Theory (DFT), researchers can calculate various spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible characteristics. These computational predictions are invaluable for interpreting experimental data and understanding the molecule's structural and electronic properties.
Similarly, NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). Theoretical predictions of 1H and 13C NMR spectra are instrumental in assigning the resonances observed in experimental NMR. For various organic molecules, including thiourea derivatives, DFT calculations have successfully predicted chemical shifts that correlate well with experimental values. scielo.org.za
The electronic absorption properties, observed in UV-Visible spectroscopy, are typically predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands. For many organic compounds, TD-DFT calculations can provide a reasonable explanation for the observed electronic absorption and emission spectra. semanticscholar.org
Table 1: Representative Theoretical Spectroscopic Data for a Thiourea Derivative (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Corresponding Functional Group/Transition |
| FT-IR | Vibrational Frequency | ~1500-1550 cm-1 | C=S Stretch |
| ~3200-3400 cm-1 | N-H Stretch | ||
| 13C NMR | Chemical Shift (δ) | ~180 ppm | C=S Carbon |
| 1H NMR | Chemical Shift (δ) | ~8-9 ppm | N-H Proton |
| UV-Vis | Absorption Max (λmax) | ~250-300 nm | π → π* transition |
Note: The values in this table are illustrative and based on typical ranges for thiourea derivatives as found in the chemical literature; they are not specific to N,N'-bis(2,6-dimethylphenyl)thiourea.
Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties of organic molecules through computational methods has gained significant traction due to their potential applications in optoelectronics. nih.gov For N,N'-bis(2,6-dimethylphenyl)thiourea, theoretical calculations can predict its NLO response, which is crucial for designing new materials for technologies like optical switching and data storage. nih.gov
The NLO properties of a molecule are determined by its response to an applied electric field. researchgate.net Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT. A high value for the first-order hyperpolarizability is a primary indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon.
Computational studies on various organic molecules, including thiourea derivatives, have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties. analis.com.my The delocalization of π-electrons within the molecule is a critical factor influencing its polarizability and hyperpolarizability. nih.gov
The calculation of these NLO parameters is typically performed after the geometry of the molecule has been optimized. The results are often compared to a reference compound with known NLO properties, such as urea (B33335), to gauge the potential of the new molecule. nih.gov While specific calculated NLO data for N,N'-bis(2,6-dimethylphenyl)thiourea were not found in the provided search results, the general methodology is well-documented. For instance, a computational study on novel fused-triazine derivatives calculated the polarizability and first-order hyperpolarizability to assess their NLO potential. nih.gov
Table 2: Key Parameters for Assessing NLO Properties (Illustrative Data)
| Parameter | Symbol | Description | Typical Calculated Value (a.u.) for NLO-active organic molecules |
| Dipole Moment | μ | A measure of the molecule's overall polarity. | 1 - 10 Debye |
| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. | 100 - 500 |
| First Hyperpolarizability | β | A measure of the second-order NLO response. | 103 - 105 |
Note: The values are presented in atomic units (a.u.) and are illustrative of the range seen in various organic molecules with potential NLO properties. These are not specific calculated values for N,N'-bis(2,6-dimethylphenyl)thiourea.
Advanced Synthetic Methodologies and Derivatization Strategies for N,n Bis 2,6 Dimethylphenyl Thiourea Analogues
Modular Synthetic Approaches to Thiourea (B124793) Scaffolds
The construction of the thiourea core (N−(C=S)−N) is most commonly achieved through the reaction of an amine with an isothiocyanate, a method that offers significant modularity. mdpi.com This approach allows for the independent variation of the substituents on either side of the thiourea moiety, enabling the synthesis of a vast library of symmetrical and unsymmetrical derivatives. For the synthesis of N,N'-bis(2,6-dimethylphenyl)thiourea, this would involve the reaction of 2,6-dimethylaniline (B139824) with a suitable thiocarbonyl transfer agent or the corresponding isothiocyanate.
More complex, multi-step strategies have also been developed to access highly functionalized thiourea scaffolds. For instance, synthetic routes starting from materials like 4-hydroxyquinol-2-ones can proceed through several intermediates, including hydrazides, which are then reacted with isothiocyanates to yield N,N-disubstituted thioureas. nih.gov Another modular, two-step procedure involves the initial preparation of thiocarbamic chlorides from primary amines and thiophosgene; these intermediates are subsequently reacted with other amines to form the final thiourea products. nih.govdntb.gov.ua
A general procedure for synthesizing N-acyl thiourea derivatives begins with the formation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate). This is followed by the addition of a primary amine, such as 2,6-dimethylaniline, to yield the target N,N'-disubstituted thiourea. goettingen-research-online.de
Table 1: Comparison of Modular Synthetic Approaches to Thiourea Scaffolds
| Method | Starting Materials | Key Intermediates | Modularity | Reference(s) |
|---|---|---|---|---|
| Isothiocyanate Addition | Primary/Secondary Amine, Isothiocyanate | None (Direct Reaction) | High; allows for unsymmetrical derivatives. | mdpi.com |
| Multi-step from Quinolones | 4-hydroxyquinol-2-one, Hydrazine, Isothiocyanate | Hydrazide derivatives | Moderate; scaffold is pre-functionalized. | nih.gov |
| Thiocarbamic Chloride Route | Primary Amine, Thiophosgene | Thiocarbamic chloride | High; allows for symmetrical and unsymmetrical products. | nih.govdntb.gov.ua |
| Acyl Isothiocyanate Route | Acid Chloride, Thiocyanate Salt, Primary Amine | Acyl isothiocyanate | High; suitable for N-acyl thioureas. | goettingen-research-online.de |
In recent years, there has been a significant push towards developing more sustainable methods for thiourea synthesis. These protocols focus on reducing hazardous waste, avoiding toxic reagents, and improving energy efficiency, often resulting in high to quantitative yields.
One notable green method involves a one-pot synthesis of N,N'-diaryl thioureas using Cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF, achieving nearly quantitative yields. rsc.org Another highly efficient and environmentally friendly protocol utilizes water as a solvent for the reaction of amines with carbon disulfide, catalyzed by silica, to produce symmetrical 1,3-disubstituted thioureas with yields ranging from 70-97%. nih.gov This method often requires simple filtration and washing for purification, avoiding chromatography. nih.gov
Catalytic approaches have also been developed to enhance the green credentials of thiourea synthesis. A nanocatalyst comprising nickel nanoparticles immobilized on a modified metal-organic framework (MOF) has been used to synthesize thiourea derivatives from nitrobenzene (B124822) precursors in water at room temperature. capes.gov.brgoogle.com This method is noted for its outstanding yields (91–98%) and the recyclability of the catalyst. capes.gov.brgoogle.com Ultrasound irradiation has also been employed to accelerate synthesis in aqueous media, demonstrating another green enhancement. nih.govacs.org
Table 2: Overview of High-Yielding and Green Synthetic Protocols for Thioureas
| Protocol | Solvent | Catalyst / Promoter | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|
| One-pot Diaryl Thiourea Synthesis | Cyrene | None | Green solvent alternative to THF. | ~ Quantitative | rsc.org |
| Symmetrical Thiourea Synthesis | Water | Silica | Catalyst-free, simple workup. | 70-97% | nih.gov |
| Nitrobenzene Reduction/Thiourea Formation | Water | Ni Nanoparticles on MOF | Room temperature, recyclable catalyst. | 91-98% | capes.gov.brgoogle.com |
| Ultrasound-Assisted Synthesis | Water | None | Energy-efficient, accelerated reaction. | High | nih.gov |
The utility of a synthetic method is greatly enhanced by its tolerance to a wide range of functional groups, as this allows for the creation of complex and diverse molecular architectures without the need for extensive protecting group strategies. Modern green synthetic protocols for thioureas have shown excellent functional group tolerance.
For example, the method employing a nickel nanoparticle catalyst for the synthesis of thioureas from nitroarenes is effective for substrates bearing both electron-donating and electron-withdrawing functionalities. capes.gov.brgoogle.com Similarly, N-heterocyclic carbene (NHC)-catalyzed methods for producing axially chiral diaryl ethers, a related class of compounds, demonstrate good functional group tolerance, accommodating various alcohols, phenols, and amines. researchgate.net This tolerance is crucial for synthesizing thiourea-based organocatalysts that may contain additional functional moieties designed to interact with substrates. The classic synthesis via isothiocyanate addition to amines is also known for its broad applicability and tolerance of various functional groups present on either reactant. mdpi.com
Post-Synthetic Modification and Functionalization of N,N'-bis(2,6-dimethylphenyl)thiourea
While direct synthesis provides the most common route to thiourea analogues, post-synthetic modification (PSM) of a pre-formed thiourea scaffold offers an alternative strategy for diversification. PSM involves chemically altering a functional group on the thiourea molecule after the core has been constructed. This can be particularly useful for introducing functionalities that might not be compatible with the initial thiourea-forming reaction conditions.
The introduction of chirality is paramount for the application of thioureas in asymmetric organocatalysis. nih.gov While post-synthetic modification is a possibility, the most prevalent and direct strategy for creating chiral thiourea analogues is not PSM, but the de novo synthesis from chiral starting materials. mdpi.comchemrxiv.org This typically involves the reaction of a chiral primary amine with an achiral isothiocyanate, or vice-versa, to yield a chiral thiourea. mdpi.com The chiral element is usually a stereogenic center derived from a readily available chiral amine. nih.gov
For instance, bifunctional thiourea organocatalysts are often synthesized by incorporating a chiral scaffold that also contains a basic moiety, such as a tertiary amine or an amino alcohol. capes.gov.brnih.gov Catalysts derived from chiral sources like (1R,2R)-diaminocyclohexane or Cinchona alkaloids are synthesized by reacting these chiral amines with the desired isothiocyanates. nih.govacs.org These bifunctional catalysts can activate both the nucleophile and electrophile in a reaction, leading to high enantioselectivity. nih.gov The development of axially chiral thioureas, another important class of catalysts, has been achieved through methods like N-heterocyclic carbene (NHC)-catalyzed desymmetrization. researchgate.netchemrxiv.orgrsc.org
Table 3: Strategies for Generating Chiral Thiourea Catalysts
| Strategy | Description | Chiral Source Example | Resulting Catalyst Type | Reference(s) |
|---|---|---|---|---|
| De Novo Synthesis | Reaction of a chiral amine with an isothiocyanate. | (1R,2R)-diaminocyclohexane | Bifunctional Thiourea | acs.org |
| De Novo Synthesis | Incorporation of a chiral alkaloid structure. | Cinchona Alkaloids | Bifunctional Thiourea | nih.gov |
| Catalytic Desymmetrization | NHC-catalyzed reaction on a prochiral dialdehyde. | Prochiral Biaryl Dialdehyde | Axially Chiral Thiourea | chemrxiv.orgrsc.org |
To improve catalyst recyclability and facilitate product purification, thiourea organocatalysts can be immobilized on solid supports. researchgate.net This "heterogenization" transforms a homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by filtration.
Several types of polymer supports have been utilized, including polyethylene (B3416737) glycol (PEG), polystyrene, and TentaGel resins. researchgate.net One approach involves synthesizing novel thiourea-immobilized polystyrene nanoparticles through a two-step process of acetylation followed by thiourea immobilization. nih.gov Bifunctional thioureas have been immobilized on sulfonylpolystyrene to create recoverable and reusable organocatalysts for stereoselective reactions. researchgate.net The performance of these supported catalysts, including activity and stereoselectivity, can be influenced by the nature of the polymer and the length of the tether connecting the catalyst to the support. rsc.orgresearchgate.net While immobilization can sometimes lead to reduced catalytic activity compared to the homogeneous counterpart, it offers significant advantages in terms of catalyst recovery and reuse, which is critical for industrial and green chemistry applications. rsc.orgresearchgate.net
Bis-thiourea architectures, which feature two thiourea units within a single molecule, have been developed for applications in coordination chemistry and as advanced organocatalysts. These molecules can be synthesized by reacting a diamine with two equivalents of an isothiocyanate or by reacting a diisothiocyanate with two equivalents of an amine.
For example, symmetrical bis-thioureas have been prepared by reacting bis-amines with thiocarbamic chlorides. nih.gov Another route involves the reaction of aryl isothiocyanates with substituted amines to prepare bis-thioureas, which can then be used as precursors for other heterocyclic compounds. rsc.org The synthesis of more complex structures, such as N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas, has also been reported. researchgate.net The coordination ability of sterically demanding bis-thiourea ligands, such as those derived from 1,3-bis(2,6-diethylphenyl)thiourea (a close analogue of the title compound), has been demonstrated in the formation of complexes with various metal ions. mdpi.com
Development of Novel Thiourea-Containing Molecular Architectures for Research Applications
The N,N'-diaryl thiourea framework, particularly with sterically demanding substituents like the 2,6-dimethylphenyl groups, serves as a robust and versatile scaffold for the construction of complex molecular architectures. These structures are pivotal in various research fields, most notably in supramolecular chemistry for anion recognition and in organocatalysis. The unique electronic properties and the hydrogen-bonding capabilities of the thiourea moiety are fundamental to these applications.
Researchers have successfully integrated the thiourea core into larger systems to create receptors for anions. The two N-H protons of the thiourea group act as effective hydrogen-bond donors, allowing these molecules to bind with various anions. researchgate.net The acidity and, consequently, the binding strength of these protons can be finely tuned by the electronic nature of the aryl substituents. researchgate.netacs.org The development of these architectures often involves attaching the thiourea unit to chromophoric or fluorophoric groups, which enables the detection of anions through observable changes in color or fluorescence. nih.govfrontiersin.org
In the field of organocatalysis, N,N'-diaryl thioureas have emerged as privileged structures. rsc.org They function as non-covalent, hydrogen-bond-donating catalysts. By forming hydrogen bonds with substrates, they can activate electrophiles and stabilize negatively charged transition states, facilitating a wide range of chemical transformations. rsc.orgnih.gov The development of novel architectures in this context includes the creation of bifunctional catalysts, where a chiral scaffold is appended with both a thiourea group and a basic moiety (like an amine) to achieve high enantioselectivity in reactions such as the aza-Henry reaction. nih.gov
Anion Recognition Systems
The design of synthetic receptors for anions is a significant area of supramolecular chemistry. N,N'-diaryl thioureas are highly effective in this role due to their pre-organized binding site and the strong hydrogen-bonding capacity of the thiourea N-H protons. researchgate.net Research has shown that incorporating the thiourea moiety into larger, more complex structures enhances both affinity and selectivity for specific anions.
One strategy involves creating molecular clefts where a thiourea unit is part of a larger, semi-rigid framework. For instance, dipodal receptors based on a meta-xylyl framework functionalized with thiourea groups have been synthesized. These molecules demonstrate a strong affinity for anions like fluoride (B91410) and dihydrogen phosphate, leading to distinct color changes in solution. frontiersin.org The thiourea-based receptors generally exhibit stronger anion affinity compared to their urea (B33335) analogues due to the higher acidity of the thiourea N-H protons. frontiersin.orgrsc.org
Another approach is to link the thiourea group to a signaling unit, such as a 4-nitrophenyl chromophore or a 1-naphthyl fluorophore. nih.gov This creates a sensor that can report the binding event through a change in its spectroscopic properties. The binding of an anion to the thiourea N-H protons perturbs the electronic system of the attached signaling molecule, resulting in a detectable optical response.
Table 1: Anion Binding Affinities of Thiourea-Based Receptors This table presents the association constants (log K₁) for different anions with a thiourea receptor functionalized with a 4-nitrophenyl chromophore (MT4N) in DMSO, as determined by UV-vis titration. The data highlights the receptor's high affinity for basic anions, particularly fluoride.
| Anion | log K₁ (MT4N in DMSO) |
| F⁻ | 5.98 |
| CH₃CO₂⁻ | 5.11 |
| C₆H₅CO₂⁻ | 4.30 |
| H₂PO₄⁻ | 3.95 |
| Cl⁻ | 2.50 |
| HSO₄⁻ | < 2 |
| NO₃⁻ | < 2 |
| Data sourced from ACS Omega. acs.orgnih.gov |
Organocatalytic Scaffolds
The N,N'-diaryl thiourea motif is a cornerstone in the design of hydrogen-bond-donating organocatalysts. The seminal work on N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, demonstrated the immense potential of this class of compounds to catalyze reactions by stabilizing anionic transition states. rsc.org This has spurred the development of more sophisticated architectures based on this core principle.
A key strategy has been the development of bifunctional catalysts. These molecules incorporate both a thiourea hydrogen-bond donor and a Lewis basic site within a single chiral scaffold, such as (1R,2R)-diaminocyclohexane or BINAM (1,1'-Binaphthyl-2,2'-diamine). nih.gov This architecture allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the base), leading to highly organized transition states and excellent stereocontrol.
A novel bis-thiourea catalyst based on a BINAM scaffold has been developed for the asymmetric aza-Henry (nitro-Mannich) reaction. nih.gov This catalyst, which can be synthesized in a single step, effectively promotes the addition of nitroalkanes to N-Boc protected imines, yielding valuable β-nitroamines with high enantioselectivity. nih.gov The proposed mechanism involves the simultaneous hydrogen-bonding activation of both reaction partners by the two thiourea units. nih.gov The success of such bis-thiourea structures highlights the potential of developing more complex, multi-functional catalysts based on this framework. nih.gov
Table 2: Performance of a BINAM-Based Bis-Thiourea Catalyst in the Aza-Henry Reaction This table shows the yield and enantiomeric excess (e.e.) for the reaction between an N-Boc imine and nitromethane, catalyzed by a novel bis-thiourea organocatalyst. The results demonstrate the catalyst's ability to promote the reaction with high efficiency and stereoselectivity.
| Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 10 | 24 | 81 | 90 |
| 5 | 48 | 83 | 90 |
| 2 | 72 | 75 | 90 |
| 1 | 96 | 68 | 89 |
| Data sourced from Molecules (MDPI). nih.gov |
The structural rigidity and defined geometry of the N,N'-bis(2,6-dimethylphenyl)thiourea unit and its close analogues make it an ideal building block for these advanced molecular architectures. Its derivatization allows for the creation of tailored systems for specific applications in chemical sensing and asymmetric synthesis.
Emerging Research Directions and Interdisciplinary Applications in N,n Bis 2,6 Dimethylphenyl Thiourea Chemistry
Integration with Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly adopting continuous-flow (CF) and automated processes to enhance efficiency, reproducibility, and safety. mdpi.com While specific literature detailing the synthesis of N,N'-bis(2,6-dimethylphenyl)thiourea using these methods is still emerging, the groundwork has been laid by studies on related compounds.
Research has demonstrated the successful continuous-flow synthesis of various thioureas using precursors highly relevant to the title compound, such as 2,6-dimethylphenyl isocyanide. mdpi.com In these established protocols, a solution of the isocyanide and an amine in a solvent like acetonitrile (B52724) is reacted with an aqueous polysulfide solution in a heated reactor coil. This approach allows for rapid reaction times and simplified product isolation. mdpi.com Automated synthetic systems are also recognized as valuable tools for accelerating the discovery and optimization of thiourea (B124793) derivatives. mdpi.com
The application of these flow and automated technologies to the synthesis of N,N'-bis(2,6-dimethylphenyl)thiourea represents a logical and promising next step. Such an integration would be particularly beneficial for its production as a high-quality reference standard for analytical applications, where consistency and purity are paramount. aquigenbio.com
Table 1: General Parameters for Continuous-Flow Thiourea Synthesis
| Parameter | Typical Value/Condition | Purpose |
| Reactants | Isocyanide, Amine, Sulfur | Forms the thiourea backbone |
| Solvents | Acetonitrile, 2-MeTHF | Dissolves reactants |
| Reactor | Heated Coil | Provides controlled reaction environment |
| Temperature | ~80 °C | To ensure reasonable reaction rates |
| Residence Time | Minutes (e.g., ~40 min) | To allow for complete conversion |
This table represents typical conditions for the synthesis of various thioureas via flow chemistry; specific optimization would be required for N,N'-bis(2,6-dimethylphenyl)thiourea.
Advancements in In-Situ Spectroscopic Monitoring of Thiourea-Mediated Reactions
Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and intermediate formation. For thiourea chemistry, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. Studies on analogous aryl-substituted thioureas have established a strong correlation between spectroscopic data and their detailed molecular structures, including hydrogen bonding patterns. nih.gov
For instance, in related N,N'-bis(aryl)thiourea compounds, the N-H proton resonances in ¹H NMR spectra are sensitive indicators of intramolecular hydrogen bonds. nih.gov Likewise, IR spectroscopy reveals characteristic stretching frequencies for N-H, C=S, and C-N bonds, which shift based on the molecule's conformation and intermolecular interactions. nih.gov In one study of a related acetylated thiourea, characteristic IR absorptions were observed at 3156.1 cm⁻¹ (N-H), 1698.1 cm⁻¹ (C=O), and 710.4 cm⁻¹ (C=S). nih.gov
The advancement in this area involves applying these techniques for in-situ monitoring. Probes for Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy could be integrated directly into a reaction vessel (batch or flow) to track the consumption of reactants and the formation of N,N'-bis(2,6-dimethylphenyl)thiourea in real time. This would enable precise reaction control and optimization, which is currently an area of active development for bespoke thiourea synthesis.
Rational Design of Highly Efficient and Recyclable Catalytic Systems
While many thiourea derivatives are designed as organocatalysts, the sterically hindered and achiral nature of N,N'-bis(2,6-dimethylphenyl)thiourea makes it an ideal candidate for use as a ligand in transition metal catalysis. The bulky 2,6-dimethylphenyl groups can create a well-defined coordination sphere around a metal center, influencing the catalyst's stability, activity, and selectivity. researchgate.net
Research on the closely related ligand 1,3-bis(2,6-diethylphenyl)thiourea demonstrates this principle effectively. This bulky ligand has been used to stabilize mononuclear complexes of various metals, including cobalt, nickel, palladium, copper, and silver. researchgate.net The steric hindrance provided by the substituted phenyl rings saturates the metal's coordination sphere, preventing oligomerization and leading to stable, well-defined catalytic species. researchgate.net
The rational design of catalytic systems using N,N'-bis(2,6-dimethylphenyl)thiourea would follow a similar strategy:
Metal Selection: Choosing a metal ion (e.g., Pd, Cu, Ag) based on the desired catalytic transformation.
Ligand Coordination: Utilizing the thiourea's sulfur atom as the primary donor to coordinate with the metal center.
Steric Control: Exploiting the bulky framework to control the number of ligands coordinating to the metal and to create a specific steric environment that can influence substrate approach and reaction selectivity.
While the recyclability of these specific systems has not been extensively reported, the development of heterogeneous catalysts by anchoring such complexes to solid supports is a viable future direction, mirroring strategies used for other thiourea-based catalysts. uva.es
Exploration in New Frontiers of Supramolecular Assembly and Soft Materials Science
The thiourea functional group is a powerful motif for directing the self-assembly of molecules into ordered supramolecular structures. This is primarily due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the C=S group). mersin.edu.tr The resulting hydrogen-bonded networks, such as the common dimeric R²₂(8) ring motif formed through N-H···S interactions, are fundamental to the crystal engineering of these compounds. nih.gov
This predictable self-assembly makes N,N'-bis(2,6-dimethylphenyl)thiourea and its derivatives interesting building blocks for soft materials science. By modifying the peripheral groups, it is possible to tune the assembly to create materials with specific properties, such as liquid crystals or organogels. The steric bulk of the 2,6-dimethylphenyl groups could be exploited to create porous frameworks or to control the morphology of the resulting materials.
Table 2: Selected Crystallographic Data for the Analogous 1,3-bis(2,6-diethylphenyl)thiourea
| Bond/Angle | Length (Å) / Degrees (°) | Description |
| S1–C1 | 1.682 | Thiocarbonyl C=S double bond |
| N1–C1 | 1.350 | Thiourea C-N bond |
| N2–C1 | 1.342 | Thiourea C-N bond |
| N2–C1–N1 | 116.2 | Angle within the thiourea plane |
| N2–C1–S1 | 123.1 | Angle within the thiourea plane |
| N1–C1–S1 | 120.7 | Angle within the thiourea plane |
Data obtained for the structurally similar diethyl analogue provides insight into the core geometry of the title compound. researchgate.net The central S=C-N₂ unit is planar.
Contribution to Fundamental Chemical Principles and Theory Development
N,N'-bis(2,6-dimethylphenyl)thiourea contributes to the development of fundamental chemical principles in several key areas.
Firstly, its status as a designated pharmacopeial impurity of Xylazine underscores its importance in analytical chemistry . aquigenbio.com The development of methods for its detection, quantification, and separation contributes to the principles of quality control and regulatory science, ensuring the purity and safety of pharmaceutical products.
Secondly, its use as a bulky ligand in coordination chemistry provides a practical model for studying steric and electronic effects in metal complexes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be applied to these systems to understand the nature of the metal-ligand bond and to predict complex stability and reactivity, contributing to the development of inorganic chemical theory. researchgate.net
Finally, it serves as a valuable subject within the broader study of the structure and bonding of thiourea derivatives . By comparing its structural and spectroscopic properties to other N,N'-disubstituted thioureas, chemists can develop a more refined understanding of how substituent changes affect conformation, electronic distribution, and non-covalent interactions within this important class of compounds. nih.gov
Q & A
Basic: How can the molecular structure of N,N'-bis(2,6-dimethylphenyl)thiourea be accurately determined using crystallographic methods?
Answer: Single-crystal X-ray diffraction is the gold standard. Data collection using a Bruker APEX2 CCD area detector (MoKα radiation, λ = 0.71073 Å) and refinement with SHELX software (e.g., SHELXL) enable precise determination of bond lengths, angles, and dihedral angles. For example, refinement parameters such as R1 = 0.059 and wR2 = 0.202 validate structural accuracy. Hydrogen atoms are typically constrained geometrically, with C–H distances set to 0.93–0.96 Å .
Advanced: What experimental challenges arise in synthesizing N,N'-bis(2,6-dimethylphenyl)thiourea derivatives with specific stereoelectronic properties, and how can they be mitigated?
Answer: Steric hindrance from the 2,6-dimethylphenyl groups often slows reaction kinetics and reduces yields. Mitigation strategies include:
- Using Schlenk techniques under inert atmospheres (argon/nitrogen) to prevent oxidation.
- Employing bulky ligands or low-temperature conditions (-78°C) to stabilize intermediates, as demonstrated in the synthesis of trichlorosilyl ethylene diamines (43% yield) .
- Monitoring reaction progress via in situ NMR to identify bottlenecks in intermediate formation.
Advanced: How do steric effects of the 2,6-dimethylphenyl substituents influence the catalytic activity of metal complexes derived from this thiourea?
Answer: The substituents create a rigid, electron-rich coordination environment, enhancing selectivity but reducing turnover frequency. For example, zinc amidinate catalysts derived from N,N'-bis(2,6-dimethylphenyl)carbodiimide yield only 10% iminopyridine due to steric constraints, whereas less bulky substrates produce complex mixtures. This highlights a trade-off between selectivity and reactivity .
Basic: What spectroscopic techniques are most effective for characterizing N,N'-bis(2,6-dimethylphenyl)thiourea, and what key signals indicate successful synthesis?
Answer:
- IR Spectroscopy : The thiourea C=S stretch appears at ~1250–1350 cm⁻¹.
- NMR : Aromatic protons resonate as multiplets (δ 6.8–7.2 ppm), while dimethyl groups appear as singlets (δ 2.2–2.5 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 384.63 for C23H32N2OS derivatives) confirm molecular weight .
Advanced: In crystallographic studies, how do intermolecular interactions influence packing motifs and material properties?
Answer: Short Cl⋯Cl contacts (3.31 Å) and π-π stacking between aromatic rings drive crystal packing. These interactions impact thermal stability and solubility. For instance, in (E)-N,N'-bis(trichlorosilyl) derivatives, the orthogonal arrangement of phenyl rings (89.9° dihedral angle) creates a non-planar structure, reducing solubility in polar solvents . Hirshfeld surface analysis quantifies these interactions for predictive modeling.
Advanced: How can computational methods (e.g., DFT) predict electronic properties for applications in molecular electronics?
Answer: Density-functional theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps and charge distribution. For DXP (a perylene diimide derivative with this thiourea group), electron-withdrawing effects enhance charge transport in molecular wires. Validation against experimental UV-Vis and cyclic voltammetry data ensures accuracy .
Basic: What are the key considerations for refining crystal structures of thiourea derivatives using SHELX software?
Answer: Key steps include:
- Absorption correction (e.g., SADABS) to account for crystal decay.
- Restraining hydrogen atoms using HFIX or ISOR commands.
- Reporting agreement indices (R1 < 0.05 for high-quality data) and ensuring residual electron density peaks are <1 eÅ⁻³ .
Advanced: How does the electronic environment of N,N'-bis(2,6-dimethylphenyl)thiourea affect its reactivity in organometallic catalysis?
Answer: The electron-donating methyl groups increase ligand basicity, stabilizing metal centers in low oxidation states. However, steric bulk limits substrate access, as seen in palladium-catalyzed coupling reactions where yields drop to 92% even with optimized conditions (e.g., THF, 20°C, 67h) .
Basic: What safety protocols are critical when handling this thiourea derivative in synthetic workflows?
Answer:
- Use gloveboxes or Schlenk lines to avoid moisture/oxygen sensitivity.
- Conduct reactions in well-ventilated hoods due to potential toxicity (refer to SDS for specific hazards) .
Advanced: What role does this thiourea play in the experimental phasing of macromolecular structures?
Answer: Derivatives like SHELXC/D/E enable robust phasing of high-resolution or twinned data. Their fast processing and compatibility with pipelines make them ideal for high-throughput crystallography, though superior alternatives exist for specific cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
